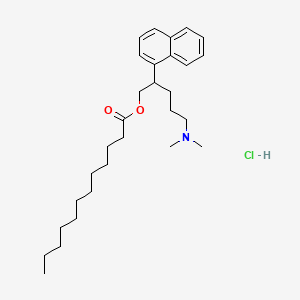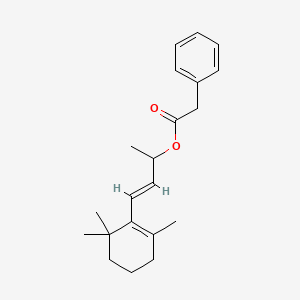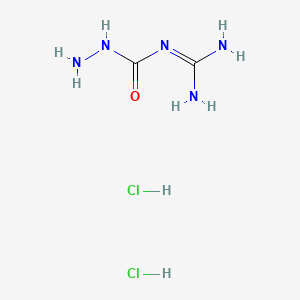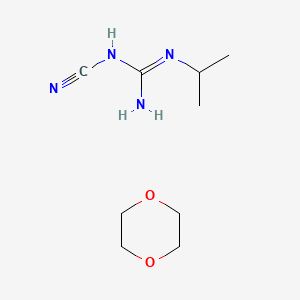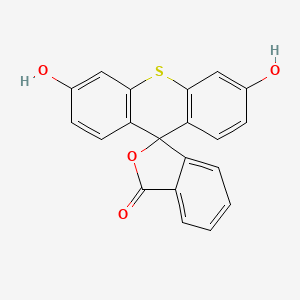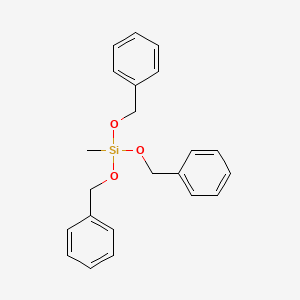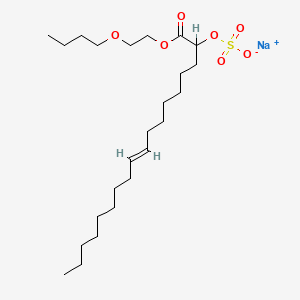
Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate: is a synthetic organic compound with the molecular formula C24H45NaO7S and a molar mass of 500.66467 g/mol . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with 2-butoxyethanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under specific conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to optimize the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate can undergo oxidation reactions, particularly at the double bond in the octadec-9-enoate moiety.
Reduction: Reduction reactions can target the sulfonate group, converting it to a sulfonic acid derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Products include epoxides or diols.
Reduction: Products include sulfonic acids.
Substitution: Products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, this compound is used to study membrane interactions and protein-lipid interactions due to its surfactant properties.
Medicine: The compound is explored for its potential in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Industrially, it is used in formulations of detergents, emulsifiers, and dispersants due to its ability to reduce surface tension and stabilize emulsions.
Mecanismo De Acción
The surfactant properties of Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate are attributed to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic molecules. This interaction disrupts the surface tension of liquids, leading to the formation of micelles and emulsions. The molecular targets include lipid bilayers and hydrophobic compounds, facilitating their dispersion in aqueous environments.
Comparación Con Compuestos Similares
Sodium dodecyl sulfate: Another surfactant with a similar mechanism of action but a different molecular structure.
Sodium lauryl ether sulfate: A surfactant with ether linkages, offering different solubility and stability properties.
Uniqueness: Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate is unique due to its specific combination of a long hydrophobic chain and a sulfonate group, providing distinct surfactant properties that are useful in specialized applications.
Propiedades
Número CAS |
71873-03-5 |
|---|---|
Fórmula molecular |
C24H45NaO7S |
Peso molecular |
500.7 g/mol |
Nombre IUPAC |
sodium;[(E)-1-(2-butoxyethoxy)-1-oxooctadec-9-en-2-yl] sulfate |
InChI |
InChI=1S/C24H46O7S.Na/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-23(31-32(26,27)28)24(25)30-22-21-29-20-6-4-2;/h12-13,23H,3-11,14-22H2,1-2H3,(H,26,27,28);/q;+1/p-1/b13-12+; |
Clave InChI |
FNXYEWQMNFKHCS-UEIGIMKUSA-M |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCC(C(=O)OCCOCCCC)OS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCC(C(=O)OCCOCCCC)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


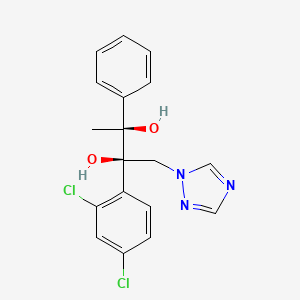
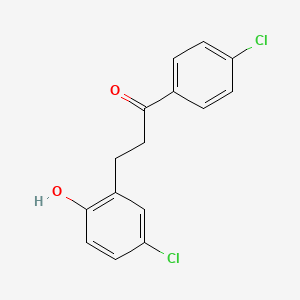
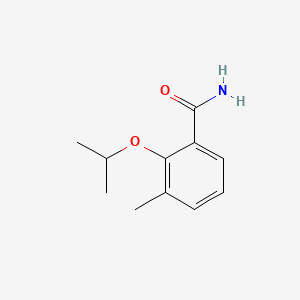

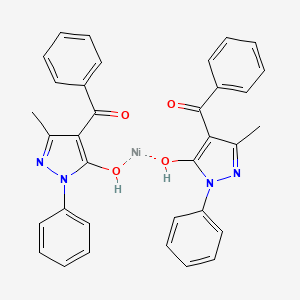
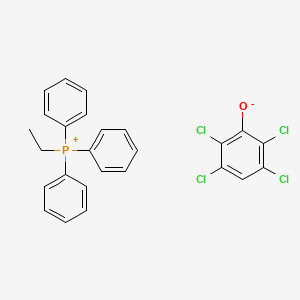
![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)
